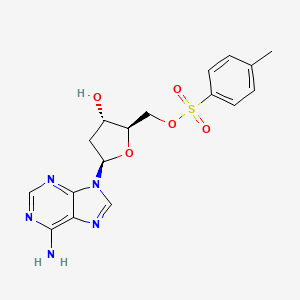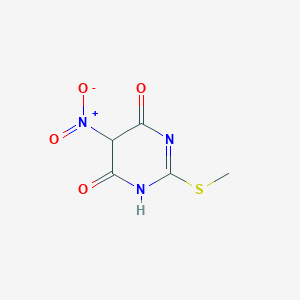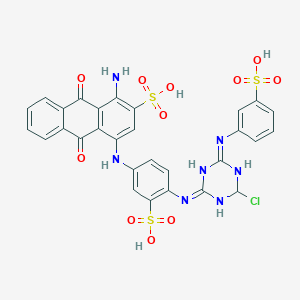
p-Acetamidophenyl beta-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidophenyl beta-D-glucuronide sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction is usually conducted under mild conditions, such as a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes . These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: p-Acetamidophenyl beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acetaminophen and glucuronic acid.
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Acetaminophen and glucuronic acid.
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
p-Acetamidophenyl beta-D-glucuronide sodium salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the evaluation of acetaminophen metabolism.
Biology: Employed in studies of drug metabolism and pharmacokinetics.
Medicine: Used in toxicology studies to assess the hepatotoxicity of acetaminophen.
Industry: Utilized in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of p-Acetamidophenyl beta-D-glucuronide sodium salt involves its role as a metabolite of acetaminophen. It is formed in the liver through the glucuronidation of acetaminophen by the enzyme UDP-glucuronosyltransferase . This process helps in the detoxification and excretion of acetaminophen from the body . The compound is excreted in the urine, where it can be measured to assess acetaminophen metabolism .
Comparison with Similar Compounds
Acetaminophen sulfate potassium salt: Another metabolite of acetaminophen formed through sulfation.
5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: A glucuronide compound used in biochemical research.
7-Hydroxycoumarin beta-D-glucuronide sodium salt: A glucuronide derivative used in analytical chemistry.
Uniqueness: p-Acetamidophenyl beta-D-glucuronide sodium salt is unique due to its specific role as a major metabolite of acetaminophen. It is extensively used in studies related to acetaminophen metabolism, hepatotoxicity, and pharmacokinetics . Its formation and excretion are critical for understanding the detoxification pathways of acetaminophen in the human body .
Properties
Molecular Formula |
C14H17NNaO8 |
|---|---|
Molecular Weight |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21); |
InChI Key |
PERXBABUPIAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)


![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)


![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)


![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
